Cas no 1806570-75-1 (2-Fluoro-6-(3-oxopropyl)mandelic acid)

2-Fluoro-6-(3-oxopropyl)mandelic acid is a fluorinated mandelic acid derivative characterized by the presence of a 3-oxopropyl substituent at the 6-position and a fluorine atom at the 2-position of the aromatic ring. This structural modification enhances its reactivity and potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The carbonyl group in the 3-oxopropyl side chain offers a versatile handle for further functionalization, while the fluorine atom can influence electronic properties and metabolic stability. Its well-defined structure and functional groups make it a valuable building block for targeted chemical transformations.
2-Fluoro-6-(3-oxopropyl)mandelic acid structure
1806570-75-1 structure
商品名:2-Fluoro-6-(3-oxopropyl)mandelic acid
CAS番号:1806570-75-1
MF:C11H11FO4
メガワット:226.201047182083
CID:4940937

2-Fluoro-6-(3-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-6-(3-oxopropyl)mandelic acid
    • インチ: 1S/C11H11FO4/c12-8-5-1-3-7(4-2-6-13)9(8)10(14)11(15)16/h1,3,5-6,10,14H,2,4H2,(H,15,16)
    • InChIKey: VRKRQXZJVKKHFT-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(CCC=O)=C1C(C(=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 74.6

2-Fluoro-6-(3-oxopropyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025921-250mg
2-Fluoro-6-(3-oxopropyl)mandelic acid
1806570-75-1 97%
250mg
470.40 USD 2021-06-18
Alichem
A015025921-500mg
2-Fluoro-6-(3-oxopropyl)mandelic acid
1806570-75-1 97%
500mg
782.40 USD 2021-06-18
Alichem
A015025921-1g
2-Fluoro-6-(3-oxopropyl)mandelic acid
1806570-75-1 97%
1g
1,490.00 USD 2021-06-18

2-Fluoro-6-(3-oxopropyl)mandelic acid 関連文献

2-Fluoro-6-(3-oxopropyl)mandelic acidに関する追加情報

2-Fluoro-6-(3-oxopropyl)mandelic Acid: A Comprehensive Overview

The compound with CAS No. 1806570-75-1, known as 2-Fluoro-6-(3-oxopropyl)mandelic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of mandelic acid, which is a naturally occurring alpha-hydroxy acid derived from amygdalin found in bitter almonds. The introduction of the fluoro and 3-oxopropyl substituents into the mandelic acid framework introduces novel chemical and biological properties, making it a subject of interest for researchers.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery, as fluorine substitution can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and bioavailability. In the case of 2-Fluoro-6-(3-oxopropyl)mandelic acid, the fluorine atom at the 2-position of the benzene ring contributes to enhanced stability and potential selectivity in biological systems. This makes it a promising candidate for exploring its role in therapeutic applications.

The 3-oxopropyl group attached at the 6-position introduces an additional level of complexity to the molecule. This group can participate in various chemical reactions, such as nucleophilic additions or condensations, offering versatility in synthetic chemistry. Moreover, the presence of this group may influence the molecule's ability to interact with biological targets, such as enzymes or receptors, potentially leading to novel pharmacological effects.

From a synthetic perspective, 2-Fluoro-6-(3-oxopropyl)mandelic acid can be synthesized through a variety of routes. One common approach involves the fluorination of mandelic acid derivatives using electrophilic fluorination techniques. The introduction of the 3-oxopropyl group can be achieved via alkylation or coupling reactions, depending on the desired regioselectivity and stereochemistry. Researchers have also explored green chemistry methods to synthesize this compound, emphasizing sustainability and environmental considerations.

Recent advancements in computational chemistry have enabled detailed studies of 2-Fluoro-6-(3-oxopropyl)mandelic acid's molecular interactions. Molecular docking studies have revealed potential binding modes with various biological targets, suggesting its role in modulating enzyme activity or serving as a scaffold for drug design. These insights are particularly valuable in the context of developing new therapeutic agents for conditions such as neurodegenerative diseases or cancer.

In terms of biological activity, preliminary assays have demonstrated that 2-Fluoro-6-(3-oxopropyl)mandelic acid exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. This finding aligns with broader research trends focusing on anti-inflammatory agents derived from natural products. Furthermore, its ability to penetrate cellular membranes suggests potential utility in targeting intracellular pathogens or delivering therapeutic payloads.

The integration of fluorinated moieties into medicinal chemistry has been a focal point for researchers aiming to enhance drug efficacy. The case of 2-Fluoro-6-(3-oxopropyl)mandelic acid exemplifies how strategic substitutions can lead to molecules with improved pharmacokinetic profiles and enhanced therapeutic potential. As such, this compound serves as a valuable model for exploring structure-function relationships in drug design.

In conclusion, 2-Fluoro-6-(3-oxopropyl)mandelic acid (CAS No. 1806570-75-) represents a compelling example of how chemical modifications can unlock new possibilities in pharmaceutical research. With its unique combination of structural features and promising biological activity, this compound continues to be a subject of interest for scientists seeking innovative solutions in drug discovery and development.

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